molecular formula C15H17BF3NO3 B8131322 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile

Cat. No.: B8131322
M. Wt: 327.11 g/mol
InChI Key: DEQBAFIXTLOHIR-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile is a complex organic compound that features a boronate ester group and a trifluoroethoxy substituent on a benzonitrile core. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile typically involves the following steps:

    Formation of the Boronate Ester: This can be achieved by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the aromatic ring with trifluoroethanol.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also becoming more common to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Reducing Agents: Like lithium aluminum hydride for nitrile reduction.

Major Products

    Phenol Derivatives: From oxidation reactions.

    Amines: From reduction of the nitrile group.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Used in the synthesis of complex organic molecules.

    Material Science: As a building block for polymers and advanced materials.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates.

    Bioconjugation: For attaching bioactive molecules to surfaces or other biomolecules.

Industry

    Agricultural Chemicals: As intermediates in the synthesis of pesticides and herbicides.

    Electronics: In the production of organic semiconductors and other electronic materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Boronate Ester Group: Participates in cross-coupling reactions by forming a transient boronate complex with palladium.

    Trifluoroethoxy Group: Provides electron-withdrawing effects that can influence the reactivity of the aromatic ring.

    Nitrile Group: Can act as a ligand in coordination chemistry or be transformed into other functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile: Lacks the trifluoroethoxy group.

    4-(2,2,2-Trifluoroethoxy)-benzonitrile: Lacks the boronate ester group.

Uniqueness

The presence of both the boronate ester and trifluoroethoxy groups in 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile makes it a versatile intermediate for various synthetic applications, offering unique reactivity and functionalization options compared to its simpler analogs.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BF3NO3/c1-13(2)14(3,4)23-16(22-13)11-7-10(8-20)5-6-12(11)21-9-15(17,18)19/h5-7H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQBAFIXTLOHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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